molecular formula C9H9NS B12005486 2(1H)-Quinolinethione, 3,4-dihydro- CAS No. 41493-89-4

2(1H)-Quinolinethione, 3,4-dihydro-

Cat. No.: B12005486
CAS No.: 41493-89-4
M. Wt: 163.24 g/mol
InChI Key: UMHLZGJTGWFCGD-UHFFFAOYSA-N
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Description

2(1H)-Quinolinethione, 3,4-dihydro- is a heterocyclic compound characterized by a partially saturated quinoline backbone with a thione group at the 2-position. Its structure features a 3,4-dihydroquinoline core, which distinguishes it from fully aromatic quinoline derivatives. Its synthesis typically involves cyclization reactions of substituted dihydroquinoline precursors with elemental sulfur in DMF, yielding derivatives with high purity (81–84% yields) and distinct melting points (e.g., 238–239°C for compound 2h) .

Properties

CAS No.

41493-89-4

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3,4-dihydro-1H-quinoline-2-thione

InChI

InChI=1S/C9H9NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)

InChI Key

UMHLZGJTGWFCGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

The most widely adopted approach involves substituting the carbonyl oxygen of 3,4-dihydro-2(1H)-quinolinone with sulfur using Lawesson’s reagent (LR). A representative procedure derived from quinolinone synthesis involves:

  • Synthesis of 3,4-Dihydro-2(1H)-Quinolinone :

    • Cyclocondensation of 2-aminobenzaldehyde with ethyl acetoacetate in acetic acid yields the quinolinone core.

    • Purification via silica gel chromatography (eluent: dichloromethane/methanol, 95:5) achieves >90% purity.

  • Thionation Protocol :

    • Reagents : 3,4-Dihydro-2(1H)-quinolinone (1.0 equiv), Lawesson’s reagent (0.6 equiv).

    • Conditions : Reflux in anhydrous toluene under nitrogen for 6–8 hours.

    • Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol/hexane (1:3).

    • Yield : 68–72%.

Mechanistic Insight : LR cleaves the C=O bond via a four-membered transition state, transferring sulfur to form the thione (Figure 1). Excess LR or prolonged heating risks over-thionation or decomposition.

Cyclization of Thioamide Precursors

K₂CO₃-Promoted Cyclization of β-Bromo-α,β-Unsaturated Thioamides

Adapting the method from, thioamide analogs undergo cyclization under basic conditions:

  • Synthesis of N-Aryl-β-Bromo-α,β-Unsaturated Thioamide :

    • Treating cinnamoyl chloride with ammonium thiocyanate yields the thioamide.

    • Bromination with NBS in CCl₄ introduces the β-bromo group.

  • Cyclization :

    • Reagents : Thioamide (1.0 equiv), K₂CO₃ (5.0 equiv), DMF (0.1 M).

    • Conditions : Microwave irradiation at 150°C for 2 hours.

    • Workup : Filtration through silica gel, solvent removal, and HPLC purification.

    • Yield : 55–60%.

Advantages : Avoids post-synthesis thionation, enabling direct access to the thione.

One-Pot Multicomponent Synthesis

p-TSA-Catalyzed Assembly

Inspired by, a one-pot strategy combines 2-aminothiophenol, diketones, and aldehydes:

  • Reaction Setup :

    • Reagents : 2-Aminothiophenol (1.0 equiv), 1,3-cyclohexanedione (1.0 equiv), benzaldehyde (1.0 equiv), p-TSA (0.2 equiv).

    • Conditions : Neat conditions at 100°C for 12 hours.

  • Outcome :

    • Forms 3,4-dihydro-2(1H)-quinolinethione fused with a spiro-quinazolinone.

    • Yield : 65% after recrystallization (ethanol/water).

Comparative Analysis of Methods

MethodStarting MaterialKey Reagent/CatalystYield (%)Purity (%)
Lawesson’s ThionationQuinolinoneLawesson’s reagent68–72≥95
Thioamide Cyclizationβ-Bromo thioamideK₂CO₃55–60≥90
One-Pot Synthesis2-Aminothiophenolp-TSA65≥85

Critical Observations :

  • Lawesson’s Method : Highest yield but requires pre-synthesized quinolinone.

  • Thioamide Route : Direct but limited by thioamide stability.

  • One-Pot Synthesis : Efficient but yields mixed ring systems.

Challenges and Optimization Strategies

Sulfur Stability and Byproduct Formation

Thiones are prone to oxidation under aerobic conditions. Solutions include:

  • Conducting reactions under inert atmosphere (N₂/Ar).

  • Adding antioxidants (e.g., BHT) during workup.

Purification Difficulties

  • Silica Gel Compatibility : Thiones exhibit stronger adsorption; gradient elution (hexane → ethyl acetate) improves recovery.

  • Recrystallization Solvents : Ethanol/hexane (1:3) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinolinethione, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

2(1H)-Quinolinethione, 3,4-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Quinazoline Family

The following table summarizes key structural and physicochemical differences between 2(1H)-quinolinethione, 3,4-dihydro- and related compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents/Modifications Melting Point (°C) Key Applications/Activity References
2(1H)-Quinolinethione, 3,4-dihydro- C₉H₇NS 161.22 3,4-Dihydroquinoline Thione at C2 238–239 Protein kinase inhibition
1-Amino-3,4-dihydro-2(1H)-quinolinone C₉H₁₀N₂O 162.19 3,4-Dihydroquinoline Ketone at C2, amino group at N1 Intermediate for bioactive agents
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione C₉H₁₀N₂S 178.25 3,4-Dihydroquinoxaline Thione at C2, methyl at C3
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone C₉H₉NO₂ 163.18 3,4-Dihydroquinoline Ketone at C2, hydroxyl at C7 Fluorescent materials
Debrisoquine (3,4-Dihydro-2(1H)-isoquinolinecarboxamidine) C₁₀H₁₃N₃ 175.23 3,4-Dihydroisoquinoline Carboxamidine at C2 Hypertension treatment

Key Observations :

  • Ring Saturation: Unlike fully aromatic quinolines (e.g., quinolinethiones in ), the 3,4-dihydro moiety in the target compound reduces ring strain and alters electronic properties, impacting reactivity and binding affinity.
  • Functional Groups: The thione group at C2 enhances electrophilicity compared to ketone-containing analogues (e.g., 1-amino-3,4-dihydro-2(1H)-quinolinone), influencing interactions with biological targets like kinases .
  • Substituent Effects : Derivatives with bulky substituents (e.g., piperidinyl or morpholinyl groups) exhibit higher molecular weights and modified solubility, as seen in compound 2d (C₂₅H₂₆N₂S₄, 483.11 g/mol) .

Spectroscopic Differentiation

NMR spectroscopy effectively distinguishes quinolinethiones from quinolones:

  • H-2 and H-5 Proton Shifts: In quinolinethiones (e.g., compound 5), H-5 resonates at lower frequencies (Δδ ≤ 0.17 ppm) compared to H-2, while the reverse is true for quinolones (e.g., compound 6) . This distinction aids in structural confirmation during synthesis.

Q & A

Q. What are the recommended synthetic strategies for 3,4-dihydro-2(1H)-quinolinone derivatives?

The synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives typically involves cyclocondensation reactions. For example, o-phenylenediamines can react with aroylpyruvates under controlled conditions using coupling reagents like HOBt/DIC to achieve regioselective cyclization . Solvent choice (e.g., DMF or THF) and temperature (room temperature vs. reflux) significantly influence reaction efficiency and product purity. Characterization of intermediates via 1^1H/13^{13}C NMR and HPLC-MS is critical to confirm structural integrity .

Q. How are 3,4-dihydro-2(1H)-quinolinone derivatives characterized in academic research?

Key analytical methods include:

  • NMR Spectroscopy : To identify regioselectivity and confirm hydrogenation patterns (e.g., dihydro vs. tetrahydro intermediates) .
  • HPLC-MS : For purity assessment and detection of byproducts, especially in complex reaction mixtures .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of these compounds?

  • Antimicrobial Testing : Use standardized protocols (e.g., broth microdilution) against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., A. niger) to determine MIC values .
  • Receptor Binding Studies : For neuroactive derivatives, employ radioligand displacement assays targeting serotonin or dopamine receptors .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of dihydroquinolinone derivatives?

Regioselectivity is switchable via reaction conditions:

  • Reagent Choice : HOBt/DIC promotes cyclization at the α-carbonyl position, while T3P favors β-carbonyl activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, directing regiochemistry .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via time-resolved NMR to identify dominant pathways .

Q. What mechanistic insights explain contradictions in reaction outcomes under varying conditions?

Divergent products (e.g., quinoxalinones vs. quinolines) arise from competing reaction pathways. For example:

  • Intermediate Trapping : Use 15^{15}N-labeled reagents to track nitrogen migration during cyclization .
  • Computational Modeling : DFT calculations can predict energy barriers for competing transition states .

Q. How do structural modifications influence the pharmacological activity of 3,4-dihydro-2(1H)-quinolinones?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 7) enhance antimicrobial activity by disrupting microbial membrane integrity .
  • Side Chain Optimization : Alkoxy or benzimidazole-thioether moieties improve blood-brain barrier penetration in CNS-targeted derivatives .
  • SAR Studies : Systematic variation of substituents (e.g., nitro, amino) coupled with molecular docking identifies key interactions with biological targets .

Q. What methodologies address stability challenges in dihydroquinolinone derivatives during storage?

  • Accelerated Stability Testing : Expose compounds to elevated temperature/humidity and monitor degradation via LC-MS .
  • Degradation Pathway Analysis : Identify hydrolytic or oxidative byproducts using isotopic labeling and mass spectrometry .

Q. How can researchers resolve discrepancies in reported biological data for structurally similar derivatives?

  • Meta-Analysis : Compare datasets across studies while controlling for variables like assay conditions (e.g., pH, incubation time) .
  • Orthogonal Validation : Confirm activity using multiple assay formats (e.g., enzymatic inhibition and cell viability) .

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